5-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione
Overview
Description
5-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C20H17Cl2NO4S and its molecular weight is 438.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 437.0255346 g/mol and the complexity rating of the compound is 617. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Compounds derived from thiazolidine-2,4-dione have shown promising antimicrobial properties. Stana et al. (2014) synthesized derivatives that displayed better inhibitory activities against Gram-positive bacteria like Staphylococcus aureus and also showed good antifungal activity against Candida albicans compared to reference drugs (Stana et al., 2014). Alhameed et al. (2019) further supported these findings with their derivatives demonstrating moderate antibacterial and antifungal activities (Alhameed et al., 2019).
Hypoglycemic and Hypolipidemic Activities
Research by Sohda et al. (1982) highlighted the synthesis of over 100 5-substituted thiazolidine-2,4-diones, where certain derivatives showed significant hypoglycemic and hypolipidemic activities in diabetic mice, pointing towards their potential in managing diabetes (Sohda et al., 1982).
Anticancer Evaluations
El-Adl et al. (2020) designed and synthesized a series of 5-(4-methoxybenzylidene)thiazolidine-2,4-dione derivatives, which were evaluated for their anticancer activity against several cancer cell lines. Some derivatives showed higher activity than the reference drugs sorafenib and doxorubicin against HepG2 and MCF-7 cells, demonstrating the potential of these compounds in cancer therapy (El-Adl et al., 2020).
Aldose Reductase Inhibitory Activity
Sever et al. (2021) identified 5-(2-hydroxy-3-methylbenzylidene)thiazolidine-2,4-dione as a potent aldose reductase inhibitor, showcasing potential for the management of diabetic complications through its uncompetitive inhibition with favorable safety and pharmacokinetic profiles (Sever et al., 2021).
Corrosion Inhibition
Chaouiki et al. (2022) explored the use of thiazolidinedione derivatives as corrosion inhibitors for carbon steel in acidic solutions. Their study indicated that these compounds could significantly enhance corrosion resistance, with performance reaching up to 95%, thus providing an eco-friendly alternative for corrosion protection (Chaouiki et al., 2022).
Properties
IUPAC Name |
(5Z)-5-[[4-[(3,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2NO4S/c1-3-23-19(24)18(28-20(23)25)10-12-5-7-16(17(9-12)26-2)27-11-13-4-6-14(21)15(22)8-13/h4-10H,3,11H2,1-2H3/b18-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPNRFOAOPABRY-ZDLGFXPLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl)OC)SC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC(=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl)OC)/SC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.